N-(p-Methoxyphenyl)-p-phenylenediamine sulfate

Description

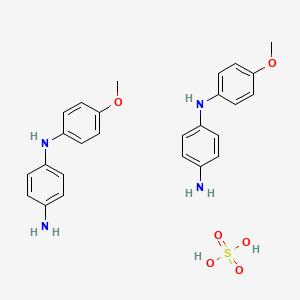

N-(p-Methoxyphenyl)-p-phenylenediamine sulfate is a synthetic aromatic amine derivative with the molecular formula 2C₁₃H₁₄N₂O·H₂SO₄ and a molecular weight of 526.61 g/mol . The compound consists of a p-phenylenediamine backbone substituted with a p-methoxyphenyl group at one amino position, stabilized as a sulfate salt. This structural configuration enhances its solubility in aqueous media compared to non-sulfated analogs.

Properties

IUPAC Name |

4-N-(4-methoxyphenyl)benzene-1,4-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H14N2O.H2O4S/c2*1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11;1-5(2,3)4/h2*2-9,15H,14H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIKQPGNGBZFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC=C(C=C2)N.COC1=CC=C(C=C1)NC2=CC=C(C=C2)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064167 | |

| Record name | 1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6254-98-4 | |

| Record name | C.I. 37255 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006254984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1-(4-methoxyphenyl)-, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[N-(p-methoxyphenyl)-p-phenylenediamine] sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(P-METHOXYPHENYL)-P-PHENYLENEDIAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O02ZCK15D4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction of N-Phenyl-p-quinoneimine with Primary Amines

One prominent method involves reacting a mixture of N-phenyl-p-quinoneimine and p-hydroxydiphenylamine with a primary amine under controlled conditions. This process yields N-substituted-N'-phenyl-p-phenylenediamines, structurally related to N-(p-Methoxyphenyl)-p-phenylenediamine sulfate.

- Reactants : N-phenyl-p-quinoneimine, p-hydroxydiphenylamine, primary amine (R-NH2)

- Solvent : Methanol

- Molar Ratios : N-phenyl-p-quinoneimine to p-hydroxydiphenylamine between 1.5:1 to 1:1.5

- Catalysis : Acidic conditions facilitate the reaction

- Yield : Up to 50% reported in some processes, with improvements in purity and efficiency by controlling reactant purity and ratios

This method is a one-pot synthesis that avoids elaborate purification steps required by older methods involving polycyclic aromatic compounds. It is particularly useful for producing highly pure N-substituted derivatives without significant isomeric byproducts.

Hydrogenation Route from Nitro and Amino Intermediates

Urea and Nitrobenzene Reaction Followed by Catalytic Hydrogenation

A novel and efficient preparation involves reacting urea and nitrobenzene with a base in a polar organic solvent to form intermediates 4-nitrosoaniline and 4-nitroaniline. Subsequent hydrogenation using Pd/C or Pt/C catalysts yields highly pure p-phenylenediamine derivatives.

- Intermediates : 4-nitrosoaniline and 4-nitroaniline

- Solvents : Polar solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or N-methyl pyrrolidinone (NMP)

- Bases : Alkali metals or alkali earth metals (e.g., sodium hydroxide, potassium hydroxide)

- Hydrogenation Conditions :

- Catalyst: 3-5% Pd/C or Pt/C

- Hydrogen pressure: 50-500 psi (optimal ~120 psi)

- Temperature: ~90°C

- Advantages :

- Single reactor (one-pot) operation without isolating intermediates

- High purity product without ortho- or meta-isomeric byproducts

- Simplified process with no need for anhydrous conditions or intermediate purification

- Yield : Reported 100% yield of highly pure p-phenylenediamine

This method is adaptable for producing this compound by subsequent sulfate salt formation.

Reductive Amination Using Raney Nickel and Borohydride

Hydrogenation of Cyano-Substituted Precursors

Another preparation method involves the hydrogenation of 1-[cyano group (p-methoxyphenyl) methyl] hexalin in the presence of Raney nickel and sodium or potassium borohydride as reducing agents.

- Reactants : 1-[cyano group (p-methoxyphenyl) methyl] hexalin

- Catalysts : Raney nickel (20-200% weight relative to substrate)

- Reducing Agents : Sodium borohydride or potassium borohydride (1-10% weight relative to substrate)

- Solvents : Methanol, ethanol, or Virahol

- Reaction Conditions :

- Hydrogen pressure: 0.5 to 5 MPa

- Temperature: 10-40°C

- Process :

- Nitrogen purging (3 times) followed by hydrogen purging (3 times)

- Hydrogenation monitored by HPLC until completion

- Filtration and concentration under reduced pressure to isolate product

- Outcome : Efficient conversion to the amino derivative suitable for sulfate salt formation.

Sulfate Salt Formation

The final step to obtain this compound involves reacting the free amine with sulfuric acid or ammonium sulfate salts under controlled conditions to form the sulfate salt.

- Typical Salt Formation :

- Reaction of free base with sulfuric acid or ammonium sulfate

- Precipitation or crystallization of the sulfate salt

- Purification : Recrystallization from appropriate solvents (e.g., ethanol or water)

- Characterization : Confirmed by NMR, IR, Mass Spectrometry, and melting point analysis.

Comparative Summary of Preparation Methods

| Method | Key Reactants/Intermediates | Catalysts/Conditions | Advantages | Yield & Purity |

|---|---|---|---|---|

| N-Phenyl-p-quinoneimine route | N-phenyl-p-quinoneimine, p-hydroxydiphenylamine, primary amine | Acidic catalyst, methanol solvent | One-pot, fewer purification steps | ~50%, improved purity possible |

| Urea/Nitrobenzene hydrogenation | Urea, nitrobenzene, base, polar solvent | Pd/C or Pt/C catalyst, 50-500 psi H2, 90°C | One-pot, no isomeric byproducts, high purity | ~100% pure product |

| Raney Nickel & Borohydride | Cyano-substituted precursor | Raney Ni, NaBH4/KBH4, MeOH/EtOH, 0.5-5 MPa H2, 10-40°C | Mild conditions, efficient reduction | High conversion, scalable |

| Sulfate salt formation | Free amine from above methods | Sulfuric acid or ammonium sulfate | Stable salt form, easy isolation | High purity confirmed by analysis |

Research Findings and Analytical Data

- Purity Analysis : Products are typically analyzed by Nuclear Magnetic Resonance (NMR), Gas Chromatography (GC), High Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to confirm purity and structure.

- Spectroscopic Characterization : IR spectra show characteristic bands for amine and sulfate groups; NMR confirms substitution patterns.

- Reaction Monitoring : HPLC and GC are used to monitor reaction progress and confirm completion, especially in hydrogenation steps.

- Process Optimization : Hydrogen pressure, temperature, and catalyst loading are critical parameters influencing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(p-Methoxyphenyl)-p-phenylenediamine sulfate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced amines, and various substituted aromatic compounds. These products have significant applications in different fields of research and industry .

Scientific Research Applications

N-(p-Methoxyphenyl)-p-phenylenediamine sulfate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, including its role in drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(p-Methoxyphenyl)-p-phenylenediamine sulfate involves its interaction with various molecular targets and pathways. It can act as an electron donor or acceptor in redox reactions, influencing the activity of enzymes and other proteins. The methoxy group and the aromatic structure play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between N-(p-Methoxyphenyl)-p-phenylenediamine sulfate and structurally related compounds:

*Calculated from constituent molecular weights.

Structural and Functional Differences

- Hydroxyethyl groups in N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate improve water solubility and reduce skin penetration, mitigating toxicity .

Analytical Methods

- High-performance liquid chromatography (HPLC) with Primesep 100 columns and sulfuric acid buffers is effective for separating phenylenediamine sulfates, including N,N-Bis(2-hydroxyethyl) and m-phenylenediamine analogs .

Biological Activity

N-(p-Methoxyphenyl)-p-phenylenediamine sulfate (commonly referred to as p-methoxy PPD) is a compound of significant interest due to its applications in the cosmetic industry, particularly in hair dyes. Its biological activity, including potential toxicity and sensitization effects, has been the subject of various studies. This article explores the biological activity of p-methoxy PPD, including its toxicological profile, mechanisms of action, and relevant case studies.

- IUPAC Name : N-(4-methoxyphenyl)-1,4-phenylenediamine sulfate

- Molecular Formula : C13H16N2O4S

- CAS Number : 615-21-6

The biological activity of p-methoxy PPD primarily revolves around its ability to induce oxidative stress and its role as a skin sensitizer. Studies have shown that p-phenylenediamine (PPD) and its derivatives can generate reactive oxygen species (ROS), leading to cellular damage and inflammation.

Oxidative Stress Induction

Research indicates that p-methoxy PPD induces oxidative stress by increasing ROS levels in cells. This mechanism is critical in understanding its effects on various biological systems, particularly in the context of bladder dysfunction and skin sensitization.

Acute Toxicity

Acute toxicity studies have revealed that p-methoxy PPD can be harmful at certain concentrations. The lethal dose (LD50) has been estimated at approximately 427 mg/kg when administered orally in rats . Clinical signs of toxicity include skin irritation and systemic effects at higher doses.

Sensitization Potential

P-phenylenediamine, including its methoxy derivative, is known for its potent skin sensitization properties. In laboratory settings, it has been demonstrated that high concentrations can sensitize 100% of test animals, indicating a strong potential for allergic reactions in humans .

Bladder Dysfunction Model

A notable study investigated the effects of p-phenylenediamine on bladder function in female Wistar rats. The study administered 60 μg/kg/day of PPD intraperitoneally for four weeks, resulting in increased voiding frequency and bladder hyperactivity. Pathological examinations revealed significant neutrophil infiltration and oxidative stress markers in the bladder tissue .

Table 1: Summary of Bladder Dysfunction Study Results

| Parameter | Control Group | PPD Group | Significance (p-value) |

|---|---|---|---|

| Voiding Frequency | Low | High | <0.05 |

| Neutrophil Infiltration | Minimal | Significant | <0.01 |

| ROS Levels | Baseline | Elevated | <0.01 |

This study highlights the potential health risks associated with prolonged exposure to p-methoxy PPD and underscores the need for further research into its long-term effects.

Q & A

Q. Note on Evidence Utilization :

- Referenced peer-reviewed methodologies and regulatory assessments (CIR, ECHA) for authoritative guidance.

- Advanced questions emphasize experimental design, data validation, and interdisciplinary approaches.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.